Nonanamidine hydrochloride
Description
Nonanamidine hydrochloride (chemical formula: C₉H₂₀N₂·HCl) is a synthetic aliphatic amidine derivative. Amidines are characterized by the functional group R–C(=NH)–NH₂, which confers strong basicity and stability in hydrochloride salt form. This compound is hypothesized to exhibit applications in pharmaceutical and agrochemical research due to its amidine moiety, which is known to interact with biological targets such as enzymes and receptors.
Properties
Molecular Formula |
C9H21ClN2 |
|---|---|
Molecular Weight |
192.73 g/mol |
IUPAC Name |
nonanimidamide;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H3,10,11);1H |
InChI Key |
JBRMAOFOGJFCPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=N)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Amantadine Hydrochloride
- Structure : A cyclic adamantane derivative with a primary amine group (C₁₀H₁₈ClN) .
- Properties : Molecular weight = 187.71 g/mol; high lipophilicity due to the adamantane cage, enhancing blood-brain barrier penetration .
- Applications : Antiviral (influenza A) and antiparkinsonian agent .
- Comparison: Unlike Nonanamidine’s linear aliphatic amidine, amantadine’s rigid cyclic structure limits conformational flexibility but improves metabolic stability.
Memantine Hydrochloride
- Structure : A derivative of 3,5-dimethyladamantan-1-amine (C₁₂H₂₂ClN) .

- Properties : Molecular weight = 215.76 g/mol; moderate solubility in water (≈50 mg/mL) .
- Applications : NMDA receptor antagonist for Alzheimer’s disease .
- Comparison: Both compounds are hydrochlorides, but memantine’s adamantane backbone and tertiary amine group differ from Nonanamidine’s amidine functionality.
Benzylamine Hydrochloride
- Structure : Aromatic primary amine (C₇H₁₀ClN) .

- Properties : Molecular weight = 143.62 g/mol; high solubility in polar solvents .
- Applications : Intermediate in drug synthesis and analytical chemistry .
- Comparison: Nonanamidine’s longer carbon chain (C9 vs. C7) and amidine group may enhance lipid solubility and target affinity compared to benzylamine’s simple amine.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Solubility (Water) | LogP (Predicted) | Key Functional Group |
|---|---|---|---|---|
| Nonanamidine HCl* | ~176.73 | Moderate | 2.8–3.5 | Aliphatic amidine |
| Amantadine HCl | 187.71 | Low | 2.1 | Cyclic amine |
| Memantine HCl | 215.76 | Moderate | 3.0 | Adamantane amine |
| Benzylamine HCl | 143.62 | High | 1.2 | Aromatic amine |
*Predicted values for Nonanamidine HCl based on structural analogs.
Pharmacokinetic and Stability Considerations
- Amidine Stability: Amidines like Nonanamidine HCl are prone to hydrolysis under acidic conditions, forming carboxylic acid derivatives. This contrasts with amines (e.g., amantadine HCl), which are more stable but susceptible to oxidation .
- Lipophilicity: Nonanamidine’s longer aliphatic chain may enhance tissue penetration compared to shorter-chain hydrochlorides like methylamine HCl (MW 67.52 g/mol) .
- Impurity Profiles: Similar to ranitidine HCl, Nonanamidine HCl may require rigorous impurity monitoring (e.g., oxidation byproducts) during synthesis .
Q & A
Q. What are the recommended analytical techniques for characterizing the purity of Nonanamidine hydrochloride in synthetic batches?
this compound purity can be assessed using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, similar to methods validated for related hydrochlorides like Ranitidine . Pre-column derivatization using agents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) enhances sensitivity for detecting low-concentration impurities . Mass spectrometry (MS) coupled with HPLC provides structural confirmation of the compound and its degradation products. Quantitative nuclear magnetic resonance (qNMR) is also recommended for absolute purity determination in absence of reference standards.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Based on analogous hydrochlorides (e.g., Nonadecanamide and Normetanephrine hydrochloride), this compound likely requires:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust or aerosols .
- Storage: Airtight containers in cool, dry conditions away from incompatible materials (e.g., strong oxidizers) .
- Spill management: Collect solid residues using non-sparking tools and dispose as hazardous waste .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
Reaction parameters such as temperature, pH, and stoichiometry should be rigorously controlled. For example, guanidine hydrochloride synthesis often employs stepwise neutralization of amines with hydrochloric acid to avoid over-acidification, which can generate undesired salts . Real-time monitoring via in-situ FTIR or Raman spectroscopy helps track intermediate formation and adjust conditions dynamically. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography is advised to isolate high-purity product .
Advanced Research Questions
Q. What experimental design strategies are effective for evaluating the stability of this compound under varying environmental conditions?
A factorial design approach, as used in Metformin hydrochloride hydrogel studies , can assess stability under stressors:
- Temperature: Accelerated stability testing at 40°C, 60°C, and 25°C (control) over 12 weeks.
- Humidity: Expose samples to 75% relative humidity (RH) in climate chambers.
- Light: Perform photostability testing per ICH Q1B guidelines. Analytical endpoints include HPLC purity, mass loss, and spectroscopic (UV/IR) changes. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life .
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
Discrepancies often arise from polymorphic forms or hydration states. To address this:
- Characterize crystallinity: Use X-ray diffraction (XRD) to identify polymorphs.
- Solvent screening: Test solubility in buffered aqueous solutions (pH 1–10) and organic solvents (e.g., DMSO, methanol) at controlled temperatures.
- Thermodynamic analysis: Calculate solubility parameters (Hansen solubility parameters) to correlate with solvent polarity .
Q. What methodologies are suitable for profiling and quantifying impurities in this compound batches?
Impurity profiling requires a multi-technique approach:
- LC-MS/MS: Identifies trace organic impurities (e.g., unreacted precursors, degradation products) with high specificity .
- Ion chromatography: Detects inorganic counterions (e.g., chloride content verification).
- Forced degradation studies: Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways and identify critical impurities .
Methodological Tables
Q. Table 1. Example Stability Study Design for this compound
| Stress Condition | Parameters | Duration | Analytical Method |
|---|---|---|---|
| Thermal | 40°C, 60°C | 12 weeks | HPLC (purity %) |
| Humidity | 75% RH | 8 weeks | Karl Fischer (H₂O%) |
| Photolytic | 1.2M lux·hr | 48 hr | UV-Vis spectroscopy |
Q. Table 2. Common Impurities in Hydrochloride Salts and Detection Methods
| Impurity Type | Source | Detection Method |
|---|---|---|
| Unreacted amine | Incomplete neutralization | LC-MS/MS |
| Oxidative byproducts | Storage under O₂ | HPLC-DAD |
| Inorganic residues | Synthesis | Ion chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


